1-Chloro-2-methyl-3-buten-2-ol
Overview
Description
1-Chloro-3-methyl-2-butene is a clear colorless oil that is reasonably soluble in water and miscible with most common organic solvents . It is used as an alkylating agent and as a reagent in hyperforin . It is also used as an antibiotic to inhibit the growth of tumor cells .
Molecular Structure Analysis
The molecular formula of 1-Chloro-3-methyl-2-butene is C5H9Cl . The average mass is 104.578 Da and the monoisotopic mass is 104.039276 Da .Chemical Reactions Analysis
1-Chloro-3-methyl-2-butene undergoes various reactions. For instance, it reacts with potassium iodide in acetone and sodium ethoxide in ethanol . It also participates in gas-phase reactions with ozone .Physical and Chemical Properties Analysis
1-Chloro-3-methyl-2-butene is a clear colorless oil that is reasonably soluble in water and miscible with most common organic solvents . It has a fruity odor and is used occasionally in perfumery .Scientific Research Applications
Transition Metal Promoted Alkylations
1-Chloro-2-methyl-3-buten-2-ol is utilized in transition metal-promoted alkylations. A study investigated the methylation and ethylation of the olefinic linkage in 3-buten 1-ol using titanium-organoaluminum systems. This research enhances the understanding of organometallic chemistry and its application in creating complex organic compounds (Youngblood et al., 1978).
Reactions with Atomic Chlorine
The kinetics of reactions of structurally similar unsaturated alcohols, including 2-methyl-3-buten-2-ol, with Cl atoms, have been studied. This research is significant in atmospheric chemistry, particularly in understanding the reactivity and environmental impact of these compounds (Rodríguez et al., 2007).
Ion Flow Tube Studies
This compound has been examined in selected ion flow tube studies. These studies determine the rate constants and product ion distributions of reactions involving unsaturated alcohols. Such research is essential in mass spectrometry and helps in identifying and quantifying isomers in various chemical mixtures (Schoon et al., 2007).
Atmospheric Chemistry and Reaction Mechanisms
Studies involving the reaction of similar compounds with atmospheric constituents like Cl atoms provide insights into the kinetics and mechanisms of these reactions. This research is crucial for understanding the role of such compounds in atmospheric chemistry and their potential environmental impacts (Rodríguez et al., 2012).
Synthesis of Hemiterpenoid Synthons
This compound is used in the stereoselective synthesis of hemiterpenoid synthons. This type of research contributes to organic synthesis, particularly in the creation of complex molecules that can serve as building blocks for pharmaceuticals and other organic compounds (Cereda et al., 1982).
Safety and Hazards
1-Chloro-3-methyl-2-butene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and causes serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .
Properties
IUPAC Name |
1-chloro-2-methylbut-3-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQIEMOGCCDRND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472714 | |
Record name | 1-chloro-2-methyl-3-buten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7437-62-9 | |
Record name | 1-Chloro-2-methyl-3-buten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7437-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-chloro-2-methyl-3-buten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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